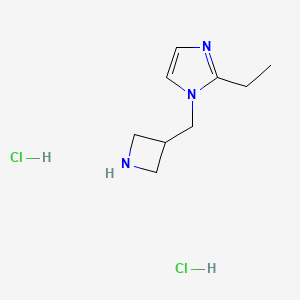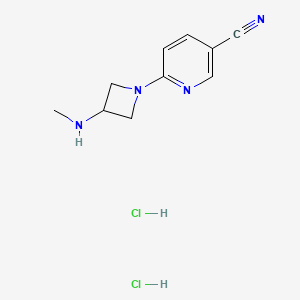![molecular formula C10H9ClN2OS B1473269 1-(4-Cloro benzo[d]tiazol-2-il)azetidin-3-ol CAS No. 1421498-46-5](/img/structure/B1473269.png)
1-(4-Cloro benzo[d]tiazol-2-il)azetidin-3-ol
Descripción general
Descripción
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluidos compuestos como 1-(4-Cloro benzo[d]tiazol-2-il)azetidin-3-ol, se han estudiado ampliamente por sus propiedades antimicrobianas. Estos compuestos han demostrado eficacia contra una variedad de cepas bacterianas, incluidas bacterias Gram-positivas y Gram-negativas . Se sabe que la parte estructural del tiazol interfiere con la síntesis de la pared celular bacteriana, lo que la convierte en una candidata potente para el desarrollo de nuevos antibióticos.
Propiedades Anticancerígenas
El anillo de tiazol es una característica común en muchos agentes anticancerígenos. La investigación ha indicado que los derivados de tiazol pueden actuar como agentes antitumorales y citotóxicos, inhibiendo potencialmente el crecimiento y la proliferación de las células cancerosas . El grupo clorobenzotiazol, en particular, puede interactuar con objetivos celulares que son cruciales para la supervivencia tumoral, ofreciendo una vía para nuevos tratamientos oncológicos.
Efectos Antiinflamatorios y Analgésicos
Se ha informado que los compuestos que presentan el núcleo de tiazol exhiben actividades antiinflamatorias y analgésicas significativas . Esto es particularmente importante en el desarrollo de nuevos medicamentos que pueden controlar el dolor y la inflamación con menos efectos secundarios en comparación con los medicamentos actuales.
Aplicaciones Neuroprotectoras
Las enfermedades neurodegenerativas representan un desafío creciente en la atención médica. Los derivados de tiazol han demostrado ser prometedores como agentes neuroprotectores, lo que podría ayudar en el tratamiento de enfermedades como el Alzheimer y el Parkinson . La capacidad del compuesto para modular los niveles de neurotransmisores podría ser clave para preservar la función neuronal.
Actividad Antiviral y Antiretroviral
La búsqueda continua de fármacos antivirales eficaces ha llevado a la exploración de los derivados de tiazol como posibles candidatos. Estos compuestos, incluidas las moléculas basadas en clorobenzotiazol, han demostrado actividad anti-VIH, lo que sugiere un papel en la terapia antirretroviral .
Aplicaciones Agrícolas
Más allá de las aplicaciones médicas, los derivados de tiazol también se utilizan en la agricultura. Sirven como precursores para la síntesis de fungicidas y pesticidas, ayudando a proteger los cultivos de diversas enfermedades y plagas . La versatilidad estructural del tiazol permite la creación de compuestos diseñados para atacar patógenos agrícolas específicos.
Propiedades
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPGYJQTFBYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















